molecular formula C15H24FN3O3S B7049897 2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B7049897
M. Wt: 345.4 g/mol
InChI Key: FBAAUKZWTGSVMB-UHFFFAOYSA-N
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Description

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by the presence of a piperazine ring substituted with a fluoro-methoxyphenyl group and an ethanesulfonamide moiety

Properties

IUPAC Name

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FN3O3S/c1-17(2)23(20,21)11-10-18-6-8-19(9-7-18)14-5-4-13(16)12-15(14)22-3/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAAUKZWTGSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN1CCN(CC1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Fluoro-Methoxyphenyl Group: The piperazine ring is then reacted with 4-fluoro-2-methoxybenzyl chloride under basic conditions to introduce the fluoro-methoxyphenyl group.

    Introduction of Ethanesulfonamide Moiety: Finally, the substituted piperazine is reacted with N,N-dimethylethanesulfonamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methoxyphenyl group is believed to enhance binding affinity and selectivity, while the piperazine ring facilitates interaction with the target site. This compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro-methoxyphenyl group with a piperazine ring and ethanesulfonamide moiety sets it apart from other compounds with similar structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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